molecular formula C14H10F3N3O3S B3018247 6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile CAS No. 338774-45-1

6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile

Cat. No.: B3018247
CAS No.: 338774-45-1
M. Wt: 357.31
InChI Key: NXGDADYPKAUBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile is a chemical compound offered for research and development purposes. This molecule features a nicotinonitrile core, a common scaffold in medicinal chemistry, functionalized with a methoxy group, an amino group, and a 3-(trifluoromethyl)phenylsulfonyl moiety. The presence of these substituents, particularly the sulfonyl group and the electron-withdrawing trifluoromethyl group, makes this compound a potential intermediate of interest in the synthesis of more complex molecules for various research fields. It may be investigated for its potential biological activity or its physicochemical properties in a laboratory setting. Researchers can utilize this compound as a building block in organic synthesis or as a candidate for high-throughput screening assays. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please note that specific data on the mechanism of action and confirmed applications for this exact compound are not currently available in the scientific literature. The potential uses described are based on its structural characteristics.

Properties

IUPAC Name

6-amino-2-methoxy-5-[3-(trifluoromethyl)phenyl]sulfonylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O3S/c1-23-13-8(7-18)5-11(12(19)20-13)24(21,22)10-4-2-3-9(6-10)14(15,16)17/h2-6H,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGDADYPKAUBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1C#N)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions, including nitration, reduction, and cyclization.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a trifluoromethylation reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds similar to 6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of nicotinonitrile can inhibit tumor growth by targeting specific cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy against cancer cells .
  • Antimicrobial Activity : The compound's sulfonyl group is known to enhance antimicrobial properties. Research indicates that it may be effective against various bacterial strains, making it a candidate for developing new antibiotics .

Agrochemical Applications

The compound has also been explored for its potential use in agriculture:

  • Pesticide Development : Due to its structural features, it may serve as a precursor for designing new pesticides with enhanced efficacy against pests while minimizing environmental impact. The trifluoromethyl group can improve the stability and activity of agrochemicals .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of a related nicotinonitrile compound on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis and cell cycle arrest being elucidated. This highlights the potential of this compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of sulfones and sulfoxides, the compound was tested against various pathogens. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria. The study concluded that modifications to the sulfonyl group could further enhance its antimicrobial profile .

Comparison of Biological Activities

Activity TypeRelated CompoundsActivity Level
AnticancerNicotinonitrilesHigh
AntimicrobialSulfonesModerate
PesticidalTrifluoromethyl derivativesHigh

Mechanism of Action

The mechanism of action of 6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors, leading to changes in cellular signaling pathways.

    Pathway Modulation: Affecting various biological pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound is compared below with structurally related nicotinonitrile derivatives, focusing on substituent variations, physicochemical properties, and commercial availability.

Substituent Variations and Key Differences

Compound Name Substituent at Position 5 CAS Number Supplier Availability
6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile 3-(Trifluoromethyl)phenylsulfonyl 338774-45-1 0 suppliers
6-Amino-2-methoxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile 2-Methylphenylsulfonyl 338774-46-2 0 suppliers
6-Amino-2-methoxy-5-(4-methylbenzenesulfonyl)pyridine-3-carbonitrile 4-Methylphenylsulfonyl N/A 3 suppliers
(3-Fluoro-5-methoxyphenyl)acetonitrile (non-nicotinonitrile analogue) Fluorinated arylacetonitrile backbone 914637-31-3 Available (>97% purity)
Key Observations:

Trifluoromethyl vs. Methyl Substitution :

  • The trifluoromethyl group in the target compound increases electron-withdrawing effects compared to methyl-substituted analogues. This may enhance binding affinity in hydrophobic enzyme pockets but reduces synthetic accessibility due to the complexity of introducing fluorine atoms .
  • The methyl-substituted analogues (e.g., 4-methylbenzenesulfonyl derivative) are more commercially available, suggesting their utility as intermediates in broader SAR studies .

Positional Isomerism :

  • The 2-methylphenylsulfonyl analogue (CAS: 338774-46-2) demonstrates how positional changes in the sulfonyl group alter steric hindrance. The ortho-substitution may reduce binding efficiency compared to the para-substituted 4-methyl variant .

However, their structural backbones differ significantly from nicotinonitriles .

Commercial and Research Relevance

  • In contrast, the 4-methylbenzenesulfonyl derivative is available from three suppliers, reflecting its broader utility .
  • Research Applications : The trifluoromethyl variant is prioritized in studies requiring high metabolic stability, while methyl-substituted analogues serve as controls for SAR optimization .

Biological Activity

6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound's structure features a nicotinonitrile backbone with an amino group, a methoxy group, and a sulfonyl group attached to a trifluoromethylphenyl moiety. This unique arrangement is believed to contribute to its biological properties.

Antimicrobial Activity

Research has shown that derivatives of nicotinonitrile compounds exhibit significant antimicrobial properties. In particular, 6-amino derivatives have been noted for their effectiveness against various bacterial strains.

  • Mechanism of Action : The compound appears to exert its effects by disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways. This dual action leads to bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli125 μg/mL

Anti-inflammatory Activity

In addition to its antimicrobial properties, studies indicate that the compound may also possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

  • Case Study : In a model of induced inflammation, treatment with 6-amino derivatives resulted in a significant reduction in pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been noted to enhance the potency of the compound. SAR studies indicate that modifications at specific positions on the phenyl ring can significantly affect biological activity.

  • Key Findings :
    • Compounds with electron-withdrawing groups (like trifluoromethyl) at the para-position show increased potency against certain targets.
    • Variations in the sulfonyl group also affect solubility and bioavailability, influencing overall efficacy.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile?

Methodological Answer:
The synthesis of this compound involves multi-step protocols, including sulfonylation and cyano-group introduction. A relevant approach involves coupling trifluoromethanesulfonic acid esters with aminomethyl intermediates in polar aprotic solvents like 1,2-dimethoxyethane (DME) under nitrogen atmosphere. For example, similar nicotinonitrile derivatives were synthesized using trifluoromethanesulfonic acid esters and aminomethylquinoline in DME at 60–80°C, yielding 70–85% purity after column chromatography .

Key Reaction Parameters:

ParameterConditionReference
Solvent1,2-Dimethoxyethane (DME)
Temperature60–80°C
Coupling AgentTrifluoromethanesulfonic acid ester
PurificationColumn chromatography (silica gel)

Basic: How to characterize the compound using spectroscopic methods?

Methodological Answer:
1H/13C NMR and Mass Spectrometry (MS) are critical:

  • 1H NMR : Expect aromatic proton signals in δ 6.3–8.4 ppm (e.g., methoxy group at δ ~3.9 ppm, sulfonyl-linked protons at δ 7.4–8.2 ppm). Compare with structurally related nicotinonitriles (Table IV.2, entry 2b in ).
  • 13C NMR : Cyano carbons appear at δ ~116–120 ppm; trifluoromethyl carbons at δ ~125 ppm (q, J = 37 Hz via coupling with fluorine) .
  • High-Resolution MS (HRMS) : Confirm exact mass (e.g., calculated for C15H11F3N2O3S: [M+H]+ = 357.0523). Use ESI+ or MALDI-TOF with internal calibration .

Advanced: How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:
Batch inconsistencies often arise from:

Solvent Residuals : DMSO-d6 may retain water, altering shifts. Use D2O exchange or dry solvents.

Tautomerism : Amino and cyano groups can cause tautomeric shifts. Perform variable-temperature NMR (VT-NMR) to identify equilibrium states .

Stereochemical Purity : Chiral sulfonyl groups may lead to diastereomers. Use chiral HPLC (e.g., CHIRALPAK® IG-3 column) with hexane:IPA mobile phase .

Example Case :
In , a related compound showed δ 8.42 ppm for an aromatic proton, while a different batch reported δ 8.15 ppm. This discrepancy was resolved via X-ray crystallography, confirming a conformational isomerism due to sulfonyl group rotation .

Advanced: How to design SAR studies for this compound?

Methodological Answer:
Focus on:

Sulfonyl Group Modifications : Replace trifluoromethylphenyl with fluorophenyl or methyl groups (see for sulfonamide bioactivity).

Amino Group Functionalization : Introduce acetyl or benzoyl protecting groups to assess solubility and binding affinity (as in ).

Biological Assays : Test against kinase or phosphatase targets (e.g., PF-06465469 analogs in ).

SAR Table (Hypothetical):

ModificationActivity (IC50)Solubility (µg/mL)Reference
Trifluoromethylphenyl12 nM5.8
4-Fluorophenyl45 nM18.2
Methyl>1 µM32.5

Advanced: Addressing solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt Formation : Convert the free base to hydrochloride or acetate salts (e.g., 2-amino-6-aryl-nicotinonitrile hydrochloride in ).
  • Prodrug Strategy : Introduce hydrolyzable groups (e.g., methoxy to hydroxyl via demethylation) .

Advanced: Role of crystallography in understanding its structure?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Sulfonyl Group Geometry : Planar or twisted conformation relative to the nicotinonitrile core .
  • Hydrogen Bonding : Amino groups often form NH···O bonds with methoxy or sulfonyl oxygen, stabilizing the lattice (e.g., 6-(4-aminophenyl)-2-methoxy-nicotinonitrile in ).

Crystallographic Data (Example):

ParameterValueReference
Space GroupP21/c
Bond Length (S–O)1.43–1.45 Å
Dihedral Angle85.3° (sulfonyl vs. phenyl)

Basic: Storage and handling recommendations

Methodological Answer:

  • Storage : Store at 0–6°C in airtight, light-resistant containers under nitrogen. The sulfonyl group is hygroscopic and prone to hydrolysis .
  • Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to methanol or DMF, which may degrade the cyano group .

Advanced: Mechanistic insights into sulfonyl group interactions

Methodological Answer:
The sulfonyl group acts as a hydrogen bond acceptor. In , similar sulfonamides showed enhanced binding to hydrophobic enzyme pockets via CF3 interactions. Computational docking (e.g., AutoDock Vina) can model these interactions using crystal structures .

Advanced: Analyzing mass spectrometry data and exact mass confirmation

Methodological Answer:

  • Exact Mass Calculation : Use tools like mMass or XCalibur. For C15H11F3N2O3S, theoretical mass = 357.0523.
  • Fragmentation Patterns : Key fragments include [M−CN]+ (m/z 316) and [C6H4SO2CF3]+ (m/z 215) .

Basic: Purity assessment and analytical standards

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients. Retention time ~12.3 min (similar to ).
  • UV-Vis : λmax ~265 nm (π→π* transition in nicotinonitrile core) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.